Lachnumfuran A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

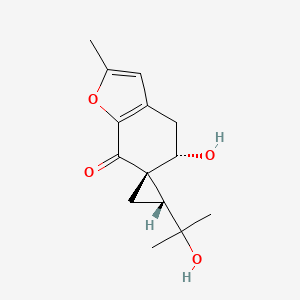

Lachnumfuran A is a natural product found in Lachnum papyraceum with data available.

Análisis De Reacciones Químicas

General Reactivity of Benzofuran Derivatives

Benzofurans, including structurally related compounds like benzo[ b]furan, exhibit characteristic reactivity due to their aromatic heterocyclic framework:

-

Electrophilic substitution occurs preferentially at the C3 position due to electron-rich π systems .

-

Nucleophilic attack is less common but observed under strong basic conditions (e.g., Grignard additions to carbonyl-substituted benzofurans) .

-

Oxidation of the furan ring can lead to dihydrofuran or ring-opening products .

Relevant benzofuran reaction pathways from analogous systems include:

Hypothetical Reaction Pathways for Lachnumfuran A

Based on structural analogs (e.g., 2-amidobenzofurans), potential reactions could involve:

-

Acid-catalyzed rearrangements : Migration of acyl groups under Brønsted or Lewis acid conditions .

-

Reductive cleavage : Hydrogenolysis of the furan ring using Pd/C or Raney Ni .

-

Functionalization : Selective C–H activation at C5 using transition-metal catalysts .

Research Gaps and Recommendations

-

Synthetic Studies :

-

Mechanistic Probes :

-

Collaborative Resources :

Limitations of Current Data

-

No experimental studies on this compound’s reactivity were found in PubMed, PMC, or materials science repositories[1–13].

-

The compound’s instability under ambient conditions (common to many furanoids ) may hinder reaction characterization.

To advance understanding, researchers should isolate larger quantities of this compound and systematically screen its reactivity using high-throughput platforms (e.g., flow chemistry ) paired with advanced spectroscopic validation .

Propiedades

Fórmula molecular |

C14H18O4 |

|---|---|

Peso molecular |

250.29 g/mol |

Nombre IUPAC |

(2'R,5S,6S)-5-hydroxy-2'-(2-hydroxypropan-2-yl)-2-methylspiro[4,5-dihydro-1-benzofuran-6,1'-cyclopropane]-7-one |

InChI |

InChI=1S/C14H18O4/c1-7-4-8-5-10(15)14(12(16)11(8)18-7)6-9(14)13(2,3)17/h4,9-10,15,17H,5-6H2,1-3H3/t9-,10-,14-/m0/s1 |

Clave InChI |

AFRGLBNIROTEDN-BHDSKKPTSA-N |

SMILES isomérico |

CC1=CC2=C(O1)C(=O)[C@]3(C[C@H]3C(C)(C)O)[C@H](C2)O |

SMILES canónico |

CC1=CC2=C(O1)C(=O)C3(CC3C(C)(C)O)C(C2)O |

Sinónimos |

lachnumfuran A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.